molecular formula C6H5NO3 B184075 3-Hydroxypicolinic acid CAS No. 874-24-8

3-Hydroxypicolinic acid

Cat. No. B184075
CAS RN: 874-24-8
M. Wt: 139.11 g/mol
InChI Key: BRARRAHGNDUELT-UHFFFAOYSA-N
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Description

3-Hydroxypicolinic acid (3-HPA) is a derivative of picolinic acid and is a member of the pyridine family . It is used as a matrix for nucleotides in MALDI mass spectrometry analyses .


Molecular Structure Analysis

The molecular formula of 3-Hydroxypicolinic acid is C6H5NO3 . The molecular weight is 139.11 . The structure can be represented by the SMILES string OC(=O)c1ncccc1O .


Physical And Chemical Properties Analysis

3-Hydroxypicolinic acid appears as light yellow needles . It has a melting point of 213-218 °C (lit.) . It is soluble in water (0.25g in 10ml) .

Scientific Research Applications

  • Biosynthesis of 3-HPA : Yun et al. (2019) explored the biosynthetic pathway of 3-HPA, identifying its key role as a pyridine building block in bacterial secondary metabolites. They found that specific enzymes are required to convert l-lysine to 3-HPA, providing insights into the enzymatic mechanism underlying its biosynthesis and potential engineering applications for novel pyridine-based building blocks (Yun et al., 2019).

  • Mass Spectrometry : Taranenko et al. (1994) demonstrated that 3-HPA is a useful matrix for matrix-assisted laser desorption/ionization of DNA and protein, offering a method for detecting single-stranded and double-stranded DNA segments (Taranenko et al., 1994).

  • Bio-based Chemical Production : Tingirikari et al. (2016) discussed the importance of 3-HPA in the synthesis of 3-Hydroxy-propionic Acid (3-HP), a bio-based platform chemical used in petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials. They highlighted its role as an oxidation product of 3-HPA and its microbial production potential (Tingirikari et al., 2016).

  • Magnetic Properties in Chemistry : Girginova et al. (2005) synthesized and characterized cobalt (II) complexes with 3-HPA, exploring their magnetic properties and potential applications in materials science (Girginova et al., 2005).

  • Lanthanide Luminescent Materials : Soares-Santos et al. (2003) created new lanthanide complexes of 3-HPA and demonstrated their high luminescence and potential as photoactive centers in nanocomposite materials (Soares-Santos et al., 2003).

  • Oxovanadium(IV) Complex Studies : Kiss et al. (2003) studied the complex formation between oxovanadium(IV) and 3-HPA, analyzing its binding properties and potential relationship to insulin-mimetic activity (Kiss et al., 2003).

  • Catalytic Applications : Kodama et al. (2010) demonstrated the use of an oxovanadium complex bearing 3-HPA in the selective oxidation of benzylamines to imines, highlighting the potential of 3-HPA in catalysis (Kodama et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity for dusts and mists, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity for the respiratory system .

Future Directions

The enzymatic mechanism underlying the biosynthesis of 3-HPA has yet to be elucidated . Therefore, future research could focus on elucidating this mechanism, which could shed light on the potential of engineering the 3-HPA pathway for generating novel pyridine-based building blocks .

properties

IUPAC Name

3-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRARRAHGNDUELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236320
Record name 3-Hydroxypicolinic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxypicolinic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxypicolinic acid

CAS RN

874-24-8
Record name 3-Hydroxypicolinic acid
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Record name 3-Hydroxypicolinic acid
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Record name 3-Hydroxypicolinic acid
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Record name 3-hydroxypyridine-2-carboxylic acid
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Record name 3-HYDROXYPICOLINIC ACID
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Record name 3-Hydroxypicolinic acid
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URL http://www.hmdb.ca/metabolites/HMDB0013188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,570
Citations
Z Popović, G Pavlović, M Vinković, D Vikić-Topić… - Polyhedron, 2006 - Elsevier
… The cadmium(II) chloride and bromide react almost instantaneously with 3-hydroxypicolinic acid in water solution giving isostructural dinuclear complexes of general formula [CdX(OH-…
Number of citations: 15 www.sciencedirect.com
AA Puretzky, DB Geohegan - Chemical physics letters, 1998 - Elsevier
… and also ion probe measurements, were employed to investigate the desorbed products, densities, fractional ionization and velocity distributions of the plume of 3-hydroxypicolinic acid (…
Number of citations: 100 www.sciencedirect.com
JW Reed, MB Purvis, DGI Kingston, A Biot… - The Journal of …, 1989 - ACS Publications
… 3- hydroxypicolinic acid, while that from the corresponding (SSHS^HJlysine (20a) is lost. The implications of this finding for the overall mechanism of formation of 3-hydroxypicolinic acid …
Number of citations: 42 pubs.acs.org
SMO Quintal, HIS Nogueira, V Félix… - New Journal of …, 2000 - pubs.rsc.org
The new palladium and platinum complexes with 3-hydroxypicolinic acid (HpicOH) [M(PPh3)2Cl(picOH)]·CHCl3, [M(bipy)(picOH)]Cl [M=Pd(II) or Pt(II)], K[PdCl(picOH)2] and [Pt(picOH)2…
Number of citations: 60 pubs.rsc.org
PCR Soares-Santos, HIS Nogueira, V Félix… - Chemistry of …, 2003 - ACS Publications
… The ligand 3-hydroxypicolinic acid (HpicOH), used in the present work, is a potential chelate with interesting possibilities, such as N,O-chelation (of the monodeprotonated ligand, picOH …
Number of citations: 254 pubs.acs.org
Z Popović, D Matković-Čalogović, J Popović, I Vicković… - Polyhedron, 2007 - Elsevier
… This paper describes new mercury(II) complexes with 3-hydroxypicolinic acid. They were synthesized, identified by chemical analysis, characterized by the appropriate spectroscopic …
Number of citations: 24 www.sciencedirect.com
AKW Stephens, C Orvig - Inorganica chimica acta, 1998 - Elsevier
The deprotonations of 2-hydroxynicotinic acid (H 2 nic) and 3-hydroxypicolinic acid (H 2 pic) and the complexation of these molecules with Ga 3+ were studied by 1 H NMR, UV-Vis …
Number of citations: 28 www.sciencedirect.com
J do Couto Almeida, IM Marzano, M Pivatto… - Inorganica Chimica …, 2016 - Elsevier
… Here, our strategy to obtain new active compounds was to use the 3-hydroxypicolinic acid (3-HPA) as ligand to synthesize complexes of the type [Cu(3-HPA)(N–N)ClO 4 ], in which N–N …
Number of citations: 22 www.sciencedirect.com
BM Kukovec, PD Vaz, MJ Calhorda, Z Popović - Polyhedron, 2012 - Elsevier
… (II) nitrate hexahydrate and 3-hydroxypicolinic acid in aqueous solution without the addition of … of the substituted pyridines, appearing for free 3-hydroxypicolinic acid at 1609 cm −1 , is …
Number of citations: 10 www.sciencedirect.com
PI Girginova, FAA Paz, HIS Nogueira, NJO Silva… - Journal of molecular …, 2005 - Elsevier
… 3-Hydroxypicolinic acid (HpicOH) is a small and relatively simple organic molecule which combines these two types of coordinating groups, thus acting as an extremely versatile ligand …
Number of citations: 27 www.sciencedirect.com

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